Rotarod Performance: Comparable to Mephenesin, Differentiated from Ortho-Fluoro and Para-Fluoro Analogs
In the Rotarod test (500 mg/kg oral dose, mice), 5-(o-allyloxybenzyl)-2-oxazolidone (Compound X) achieved 80% inhibition of the central muscle relaxing effect, matching mephenesin at the same dose [1]. By contrast, the ortho-fluoro analog (5-(o-fluorobenzyl)-2-oxazolidone, Compound XIII) reached 90% inhibition, and the para-fluoro analog (5-(p-fluorobenzyl)-2-oxazolidone, Compound XI) achieved 100% inhibition [1]. The ortho-ethyl analog (Compound VI) produced only 60% inhibition [1]. This places the allyloxy derivative in a moderate potency tier, offering a differentiated Rotarod profile versus both more potent and less potent ortho-substituted congeners.
| Evidence Dimension | Inhibition percent of central muscle relaxing effect (Rotarod method) |
|---|---|
| Target Compound Data | 80% inhibition |
| Comparator Or Baseline | Mephenesin: 80%; 5-(o-fluorobenzyl)-2-oxazolidone (Compound XIII): 90%; 5-(p-fluorobenzyl)-2-oxazolidone (Compound XI): 100%; 5-(o-ethylbenzyl)-2-oxazolidone (Compound VI): 60% |
| Quantified Difference | Target = mephenesin; -10% vs. ortho-fluoro; -20% vs. para-fluoro; +20% vs. ortho-ethyl. |
| Conditions | Mice, oral dose 500 mg/kg, Rotarod diameter 3 cm rotating at 10 rpm; observation of falling within 3 min. |
Why This Matters
This data enables researchers to select a compound with precisely calibrated Rotarod potency—neither too weak nor excessively strong—thereby balancing muscle relaxant efficacy against potential motor impairment in preclinical models.
- [1] Nippon Chemiphar Co., Ltd. US Patent 4,062,862. Table 2: Inhibition percent of the central muscular relaxing effect of the present compounds and mephenesin in mice. View Source
